

Mthfd2-IN-3 solubility and preparation for experiments

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Application Notes and Protocols for Mthfd2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mthfd2-IN-3 is a potent small-molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism.[1] MTHFD2 is highly expressed in embryonic tissues and a wide range of tumors but has low to no expression in most healthy adult tissues, making it an attractive therapeutic target in oncology and inflammatory diseases.[2][3][4] Inhibition of MTHFD2 disrupts the production of one-carbon units necessary for de novo purine synthesis, thereby impeding the proliferation of rapidly dividing cells.[5][6][7] These notes provide essential information on the solubility, preparation, and application of Mthfd2-IN-3 for preclinical research.

Physicochemical Properties and Solubility

Proper dissolution of **Mthfd2-IN-3** is critical for accurate and reproducible experimental results. While specific quantitative solubility data is not widely published, the following guidelines are based on the compound's chemical structure and common practices for similar heterocyclic small molecules.

Table 1: Properties of Mthfd2-IN-3



Property	Value	Reference
Molecular Formula	C22H19NO7S	[1]
Molecular Weight	441.45 g/mol	[1]
Appearance	Crystalline solid (visual estimate)	N/A

Table 2: Solubility Guidelines for Mthfd2-IN-3

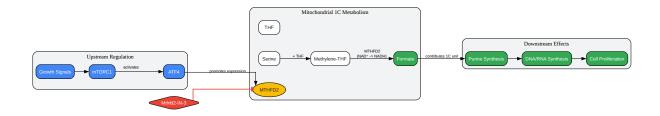
Solvent	Expected Solubility	Recommendations & Remarks
DMSO	High	Recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C.
Ethanol	Low to Insoluble	Not recommended as a primary solvent for stock solutions. May be used in some in vivo formulations as a co-solvent.
Water / PBS	Insoluble	Mthfd2-IN-3 is not expected to be soluble in aqueous buffers. Final experimental concentrations are achieved by diluting a high-concentration DMSO stock into the aqueous medium.
DMF	Moderate to High	Can be used as an alternative to DMSO for stock solutions.

Note: It is always recommended to perform a small-scale solubility test before preparing large batches of stock solution.



Signaling Pathway of MTHFD2

MTHFD2 is a critical node in cellular metabolism, linking growth factor signaling to the biosynthesis of essential building blocks for proliferation. Its expression is regulated by the mTORC1 pathway, and its activity is central to purine synthesis.



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Caption: MTHFD2 signaling pathway and point of inhibition by Mthfd2-IN-3.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on their specific cell lines, animal models, and experimental conditions.

Protocol 1: Preparation of Mthfd2-IN-3 Stock Solution

Objective: To prepare a high-concentration stock solution of **Mthfd2-IN-3** for subsequent dilution in experimental media.

Materials:



- Mthfd2-IN-3 powder (MW: 441.45 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and sonicator

Procedure:

- Weighing: Carefully weigh the desired amount of Mthfd2-IN-3 powder in a sterile microcentrifuge tube. For example, to make a 10 mM stock solution, weigh 4.41 mg of the compound.
- Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For 4.41 mg, add 1 mL of DMSO to make a 10 mM stock.
- Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Cell-Based Assay

Objective: To evaluate the effect of Mthfd2-IN-3 on cancer cell proliferation.

Materials:

- Cancer cell line of interest (e.g., breast, colorectal)
- Complete cell culture medium
- 96-well cell culture plates
- Mthfd2-IN-3 stock solution (10 mM in DMSO)
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)



Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 μL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Dilution: Prepare serial dilutions of **Mthfd2-IN-3** in complete cell culture medium from the 10 mM DMSO stock. A typical final concentration range for testing might be 0.01 μ M to 100 μ M.
 - Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[8] Include a "vehicle control" group that contains the same final concentration of DMSO as the treated wells.
- Cell Treatment: Remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of **Mthfd2-IN-3** or the vehicle control.
- Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.
- Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Protocol 3: General Guidance for In Vivo Formulation

Objective: To provide a starting point for preparing **Mthfd2-IN-3** for administration in animal models (e.g., oral gavage).

Disclaimer: The following is a general guide. The optimal formulation for **Mthfd2-IN-3** must be determined empirically, assessing solubility, stability, and tolerability in the specific animal



model.

Common Vehicle Components:

- Solubilizing Agent: DMSO (use minimal amount, typically <10% of total volume)
- Surfactant/Emulsifier: Tween® 80 or Cremophor® EL (typically 1-10%)
- Bulking Agent/Co-solvent: Polyethylene glycol 300/400 (PEG300/400) or Propylene glycol (PG)
- Final Diluent: Saline (0.9% NaCl) or sterile water

Example Formulation (to be optimized):

- 5% DMSO
- 10% PEG400
- 5% Tween® 80
- 80% Saline

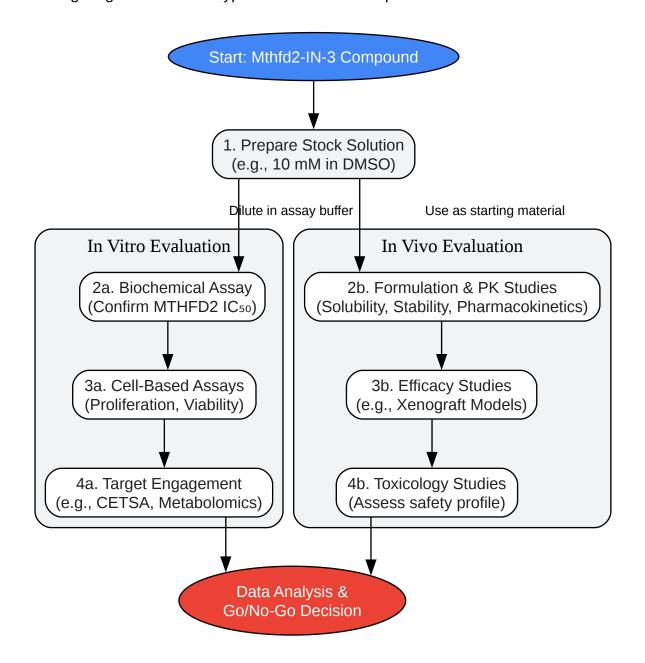
Preparation Procedure (Example):

- Add the required amount of Mthfd2-IN-3 to a sterile tube.
- Add the DMSO and vortex/sonicate until the compound is fully dissolved.
- Add the PEG400 and vortex to mix.
- Add the Tween® 80 and vortex to mix.
- Slowly add the saline while vortexing to prevent precipitation. The final solution should be clear.
- Administer the formulation to the animals immediately after preparation or assess its shortterm stability. Always include a vehicle-only control group in the study.



Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of Mthfd2-IN-3.



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Caption: General experimental workflow for preclinical testing of Mthfd2-IN-3.

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